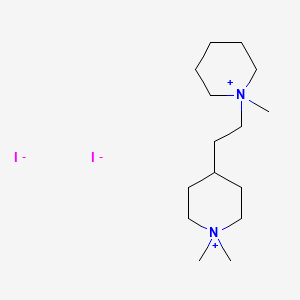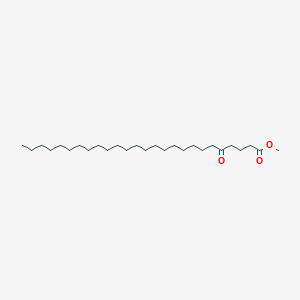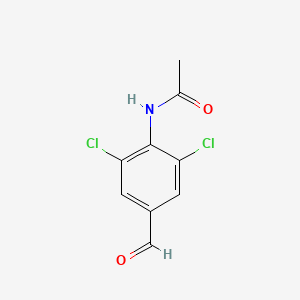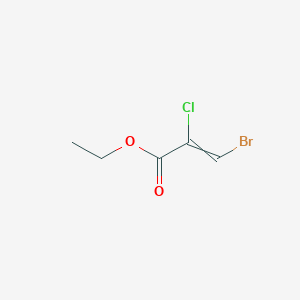
Ethyl 3-bromo-2-chloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-2-chloroprop-2-enoate is an organic compound with the molecular formula C5H6BrClO2. It is an ester derived from the corresponding acid and alcohol. This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms attached to a propenoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.
Electrophiles: Such as hydrogen halides, can add across the double bond.
Bases: Such as sodium ethoxide, can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.
Applications De Recherche Scientifique
Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-2-chloropropanoate: Similar structure but lacks the double bond.
Ethyl 3-chloro-2-bromopropanoate: Similar structure with reversed positions of bromine and chlorine.
Ethyl 2-bromo-3-chloropropanoate: Similar structure with different positioning of halogens.
Uniqueness
Ethyl 3-bromo-2-chloroprop-2-enoate is unique due to the presence of both bromine and chlorine atoms attached to a propenoate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
62849-20-1 |
|---|---|
Formule moléculaire |
C5H6BrClO2 |
Poids moléculaire |
213.46 g/mol |
Nom IUPAC |
ethyl 3-bromo-2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
Clé InChI |
RUWWKQJGIVHREG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
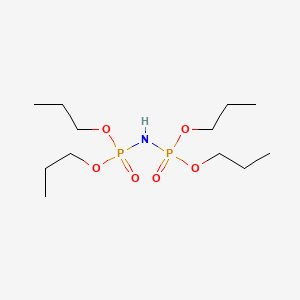

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
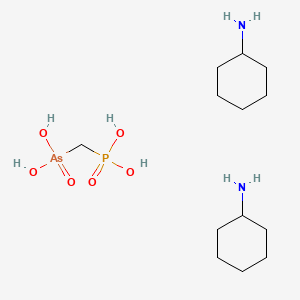
![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
